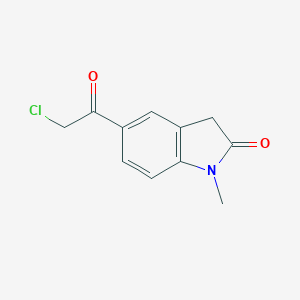

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chloroacetyl)-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFQHTVONYSCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-97-1 | |

| Record name | 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate in the development of various pharmacologically active compounds. The document details a robust synthetic protocol centered around the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one. It offers in-depth explanations for experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important chemical entity.

Introduction: The Significance of the Indolone Scaffold

The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The inherent reactivity and structural features of this heterocyclic system make it an attractive starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. The introduction of a chloroacetyl group at the C5 position of the N-methylated indolone core, yielding this compound, provides a versatile chemical handle for further molecular elaboration. This reactive group can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[2][3] This classic and reliable method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4] In this case, the aromatic substrate is 1-methyl-1,3-dihydro-2H-indol-2-one, and the acylating agent is chloroacetyl chloride.

Rationale for Reagent Selection

-

1-methyl-1,3-dihydro-2H-indol-2-one (Substrate): The starting material, 1-methyl-1,3-dihydro-2H-indol-2-one, possesses an activated aromatic ring due to the electron-donating nature of the lactam nitrogen. The methyl group on the nitrogen atom prevents potential N-acylation, directing the electrophilic attack to the aromatic ring.

-

Chloroacetyl Chloride (Acylating Agent): Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient conversion.[5] The presence of the chlorine atom on the acetyl group provides a reactive site for subsequent chemical modifications.

-

Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): Aluminum chloride is a strong Lewis acid that effectively activates the chloroacetyl chloride by forming a highly electrophilic acylium ion intermediate.[4][6] A stoichiometric amount or more of the catalyst is generally required as the product ketone can form a stable complex with the Lewis acid.[2]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Friedel-Crafts acylation procedures and is designed for high yield and purity.[7]

Materials and Equipment

| Material/Equipment | Specifications |

| 1-methyl-1,3-dihydro-2H-indol-2-one | Purity ≥ 98% |

| Chloroacetyl chloride | Purity ≥ 98% |

| Aluminum chloride (anhydrous) | Purity ≥ 99% |

| Dichloromethane (DCM) | Anhydrous, ACS grade |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Ethyl acetate | ACS grade |

| Saturated sodium bicarbonate solution | |

| Brine (saturated NaCl solution) | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Round-bottom flask with reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and filter paper |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) to the cooled suspension of aluminum chloride in DCM while stirring.

-

Addition of Substrate: To this mixture, add a solution of 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO₂[8] |

| Molecular Weight | 223.66 g/mol [8] |

| Appearance | Off-white to light brown solid[9] |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

A combination of spectroscopic techniques should be employed for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, the methylene protons of the indolone ring, and the N-methyl protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the 5-position substitution.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the two carbonyl carbons (lactam and ketone), the aromatic carbons, the methylene carbons, and the N-methyl carbon.

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.[10]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretching (lactam): ~1700-1720 cm⁻¹

-

C=O stretching (ketone): ~1680-1700 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

Figure 2: Analytical workflow for compound validation.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum chloride is a water-reactive solid and can release HCl gas upon contact with moisture. It should be handled in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

The quenching of the reaction with water and acid is highly exothermic and should be performed with caution.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The rationale behind the choice of reagents and the step-by-step experimental protocol provide a solid foundation for researchers to successfully prepare this versatile intermediate. The outlined characterization techniques are crucial for verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently synthesize and utilize this valuable chemical building block.

References

-

PrepChem. Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available from: [Link]

-

Todorova, N., et al. N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Molecules. 2017. Available from: [Link]

-

Allen, G. R., Jr., et al. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A. Journal of the Chemical Society, Perkin Transactions 1. 1976. Available from: [Link]

- Google Patents. Process for the manufacture of an indolinone derivative. US8304541B2.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem. 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

National Institutes of Health. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

PubMed. Synthesis of some N-substituted indole derivatives and their biological activities. Available from: [Link]

- Google Patents. Process for the manufacture of an indolinone derivative. CA2706423A1.

-

YouTube. Friedel-Crafts Acylation. Available from: [Link]

- Google Patents. Synthetic method of 5-chloro-1-indanone. CN104910001A.

-

ChemSynthesis. 1-methyl-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl). Available from: [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available from: [Link]

-

International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]

-

SpectraBase. 2H-indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-3-[2-(5-methyl-2-furanyl)-2-oxoethyl]-1-(2-thienylmethyl)-. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Available from: [Link]

-

Zenodo. Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

-

SpectraBase. 5-Chloro-1-indanone. Available from: [Link]

-

PubMed Central. Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Available from: [Link]

-

PubMed. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Available from: [Link]

Sources

- 1. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chloroacetyl chloride(79-04-9) IR Spectrum [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]

- 9. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

physicochemical properties of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Introduction

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The oxindole core is a privileged structure found in numerous biologically active compounds, and its derivatives have been explored for anticancer, antibacterial, and antidiabetic applications.[2] This guide provides a comprehensive technical overview of the core (CAS No: 118306-97-1), offering field-proven insights and detailed experimental protocols for its characterization.[3] Understanding these properties is paramount for researchers aiming to utilize this compound as a synthetic intermediate or a lead candidate in drug discovery programs, as they directly influence formulation, stability, pharmacokinetics, and ultimate biological efficacy.

Core Molecular and Physical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The key identifiers and physical properties for this compound are summarized below. It is important to note that while specific experimental data for this exact molecule is sparse in public literature, reliable data from closely related analogs provides a strong basis for prediction and experimental design.

| Property | Value | Source |

| IUPAC Name | 5-(2-Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | 118306-97-1 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 223.66 g/mol | [3][4] |

| Appearance | Light brown solid (predicted, based on analog) | [5] |

| Melting Point | 202-206 °C (for related analog 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one) | [6] |

| Storage | -20°C, in a well-sealed container | [2][6] |

The chloroacetyl group is a reactive electrophile, making this compound a versatile building block for synthesizing more complex molecules through nucleophilic substitution reactions. The N-methylation of the indole nitrogen removes the acidic proton typically found on the parent oxindole scaffold, which has significant implications for its pKa and solubility profile.

Solubility Profile: A Gateway to Bioavailability

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to oral absorption. For drug candidates, poor aqueous solubility can be a primary cause of failure in preclinical development.

Qualitative Assessment: Based on structurally similar compounds, this compound is expected to have slight solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and slight, sonication-assisted solubility in alcohols like methanol.[6] The parent oxindole scaffold is reported to be soluble in ethanol and DMF at approximately 10 mg/mL and in DMSO at around 3 mg/mL, while being sparingly soluble in aqueous buffers.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures the measurement of true equilibrium solubility.

Causality: The extended equilibration time (48-72 hours) is crucial to allow the dissolution process to reach a true thermodynamic equilibrium, moving beyond the faster but potentially misleading kinetic solubility. Using a calibrated UV-Vis spectrophotometer provides a reliable and accessible method for quantification.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 48-72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sample Collection: Carefully collect a sample of the supernatant. For aqueous solutions, clarification by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter is mandatory to remove any suspended microparticles.

-

Quantification:

-

Prepare a standard curve by dissolving a known mass of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and making serial dilutions.

-

Measure the absorbance of the standards and the clarified sample using a UV-Vis spectrophotometer at the compound's λmax (the λmax of the parent oxindole scaffold is 249 nm).[2]

-

Calculate the concentration of the saturated solution from the standard curve, accounting for any dilutions made.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity and Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key parameter in the Lipinski "Rule of Five" for predicting drug-likeness.[1] It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.

-

Predicted Lipophilicity: For the parent compound without the N-methyl group, 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one, the predicted XlogP is 1.1.[7] The addition of a methyl group typically increases the LogP by approximately 0.5 units. Therefore, a LogP value between 1.5 and 2.0 can be reasonably expected for the title compound. This value falls within the ideal range (<5) for oral bioavailability, suggesting a good balance between aqueous solubility and lipid membrane permeability.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely 1-octanol). The concentration should be accurately known.

-

Pre-saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them vigorously for 24 hours and then separating the layers. This step is crucial for accurate results.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated counter-phase (e.g., 1 mL of octanol stock into 1 mL of water).

-

Equilibration: Shake the mixture vigorously for several hours to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Structural and Spectroscopic Characterization

Unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable scientific research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Spectroscopic Features:

-

¹H NMR: Key expected signals would include the N-methyl singlet, the methylene protons of the chloroacetyl group, the methylene protons at the C3 position of the indole ring, and distinct aromatic protons on the benzene ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons (amide and ketone), the N-methyl carbon, the aliphatic carbons, and the aromatic carbons.[8]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight (223.66 g/mol ).[3][4] A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

-

UV/Visible Spectroscopy: The molecule is expected to have a maximum absorbance (λmax) around 249 nm, characteristic of the oxindole chromophore.[2]

Caption: Standard Analytical Workflow for Compound Characterization.

References

-

PrepChem.com. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

PubChemLite. (n.d.). 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one. Available at: [Link]

-

Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]

-

Stanoeva, E. R., et al. (2018). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. MDPI. Available at: [Link]

-

Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. Available at: [Link]

-

NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. Available at: [Link]

-

International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]

- 6. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]

- 7. PubChemLite - 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Abstract

This technical guide delineates the putative mechanism of action for this compound, a compound for which direct mechanistic studies are not yet prevalent in the public domain. Based on a first-principles analysis of its constituent chemical moieties, we propose a well-defined hypothesis: the compound functions as a targeted covalent inhibitor, likely directed towards the protein kinase family. This document synthesizes the established roles of the indolin-2-one scaffold as a privileged structure in kinase inhibition with the known reactivity of the chloroacetyl group as an electrophilic "warhead." We provide a comprehensive, field-proven experimental workflow designed to rigorously test this hypothesis, empowering researchers to elucidate the compound's biological targets and validate its mechanism. This guide is structured to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this and similar molecules.

Introduction: Deconstructing the Molecule to Predict Function

The chemical architecture of this compound presents two key features that inform its likely biological activity. The core of the molecule is an indolin-2-one heterocycle, a structure that is a cornerstone in the design of numerous protein kinase inhibitors.[1][2][3] Appended to this core is a chloroacetyl group , a well-characterized electrophilic moiety capable of forming stable, covalent bonds with nucleophilic amino acid residues.[4][5]

This combination strongly suggests a mechanism of targeted covalent inhibition. The indolin-2-one scaffold is hypothesized to guide the molecule to the ATP-binding pocket of a specific protein kinase, facilitating reversible binding. Following this initial docking, the electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic amino acid, such as cysteine, forming an irreversible covalent bond and leading to permanent inactivation of the enzyme.

The Scientific Basis for the Covalent Inhibition Hypothesis

The Indolin-2-one Scaffold: A Privileged Structure for Kinase Targeting

The indolin-2-one nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets. It is particularly prominent in the field of oncology, forming the core of several FDA-approved receptor tyrosine kinase (RTK) inhibitors.[6] Compounds like Sunitinib, for example, leverage this scaffold to target VEGFR and PDGFR, inhibiting the signaling pathways that drive tumor angiogenesis.[6][7] These small molecules typically compete with ATP for binding within the kinase domain.[1] The structural rigidity and hydrogen bonding capabilities of the indolin-2-one core enable it to form high-affinity, non-covalent interactions within the ATP-binding site, providing both potency and a basis for selectivity.

The Chloroacetyl Group: A Covalent Warhead

The chloroacetyl moiety is a classic electrophilic functional group used in the design of covalent inhibitors. The carbon atom adjacent to the chlorine is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the carbonyl group. This makes it susceptible to nucleophilic attack by amino acid side chains.

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine residue is an exceptionally potent biological nucleophile and is the most common target for chloroacetyl-based inhibitors.[4][5] The reaction proceeds as follows:

-

The deprotonated thiol (thiolate) of a cysteine residue attacks the electrophilic carbon of the chloroacetyl group.

-

A transition state is formed where the thiol is partially bonded to the carbon and the carbon-chlorine bond is partially broken.

-

The chlorine atom is expelled as a chloride ion (a good leaving group), resulting in the formation of a stable thioether bond between the inhibitor and the protein.

This covalent modification is, for all practical purposes, irreversible under physiological conditions. The consequence of this reaction within an enzyme's active site is the permanent blockade of substrate binding or catalytic activity.

Proposed Mechanism of Action: A Two-Step Targeted Inactivation

We propose a two-step mechanism for the action of this compound against a target protein kinase:

-

Step 1: Reversible Binding. The inhibitor, guided by the affinity of its indolin-2-one scaffold, initially binds non-covalently to the ATP pocket of the target kinase. This binding event orients the molecule in a specific conformation.

-

Step 2: Irreversible Covalent Modification. Once docked, the chloroacetyl "warhead" is brought into close proximity and optimal orientation with a nucleophilic cysteine residue within or near the active site. This proximity dramatically increases the effective molarity of the reactants, driving the SN2 reaction to completion and forming a permanent covalent adduct, thereby irreversibly inactivating the kinase.

Caption: Workflow for confirming covalent binding via intact protein MS.

Step 3: Identification of the Modified Residue

To pinpoint the exact amino acid that is covalently modified, a bottom-up proteomics approach is employed.

Protocol: Peptide Mapping by LC-MS/MS

-

Sample Preparation: Treat the kinase with the inhibitor as described for the intact MS analysis.

-

Digestion: Denature the protein, reduce disulfide bonds (e.g., with DTT), alkylate free cysteines that were not modified by the inhibitor (e.g., with iodoacetamide), and digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography coupled directly to a high-resolution tandem mass spectrometer (e.g., Orbitrap).

-

Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the known sequence of the kinase. Specifically, search for a variable modification on cysteine residues corresponding to the mass of the inhibitor fragment (188.07 Da). The identification of a peptide containing this mass shift unambiguously maps the site of covalent modification. [8]

Step 4: Cellular Target Engagement

Finally, it is essential to demonstrate that the compound engages its target in a cellular context and affects the relevant signaling pathway.

Protocol: Western Blot Analysis of Substrate Phosphorylation

-

Cell Treatment: Treat a relevant cell line (expressing the target kinase) with increasing concentrations of the inhibitor for a defined period.

-

Stimulation: If the pathway is inducible, stimulate the cells to activate the target kinase.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (p-Substrate). Also, probe for the total amount of the substrate (Total-Substrate) and the target kinase as loading controls.

-

Analysis: A dose-dependent decrease in the p-Substrate signal, without a change in the Total-Substrate signal, indicates that the inhibitor is engaging its target and blocking its catalytic activity within the cell.

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While direct experimental data for this compound is scarce, a detailed analysis of its chemical structure provides a strong, testable hypothesis for its mechanism of action. The convergence of a kinase-targeting indolin-2-one scaffold and a reactive chloroacetyl warhead points compellingly toward a function as a targeted covalent inhibitor. The experimental workflows detailed in this guide provide a clear and robust pathway for researchers to validate this hypothesis, identify the specific protein target(s), and elucidate the precise molecular interactions. Successful validation would position this compound as a valuable chemical probe for studying the biology of its target kinase and as a potential starting point for therapeutic development.

References

-

Ahn, N. G., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Nature Methods, 4(10), 798-806. [Link]

-

Witze, E. S., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Semantic Scholar. [Link]

-

Witze, E. S., et al. (2007). Mapping Protein Post-Translational Modifications with Mass Spectrometry. ResearchGate. [Link]

-

(2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery. [Link]

-

Kalli, A., & Kuster, B. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

-

Witze, E. S., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Nature Methods. [Link]

-

Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals. [Link]

-

Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini-Reviews in Medicinal Chemistry, 12(2), 98-119. [Link]

-

Gooyit, M., & Fletcher, S. (2019). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. Journal of Chemical Information and Modeling. [Link]

-

Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]

-

Gehringer, M. (2025). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. American Chemical Society. [Link]

-

Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. [Link]

-

Bar-Peled, L., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. [Link]

-

de Vries, M., & Marcaurelle, L. A. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]

-

Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

-

G. M. J. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]

-

Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science. [Link]

-

Bond, M. J., et al. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]

-

Visscher, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

-

Wang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]

-

Ernst, L. N., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Drug Design, Development and Therapy. [Link]

-

Sitaram, A., & D'Souza, V. M. (2017). Modification of cysteine. Current Protocols in Protein Science. [Link]

-

Camejo, D., et al. (2024). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. Antioxidants. [Link]

-

Szyrwiel, L., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 856. [Link]

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one scaffold. Moving beyond a simple recitation of facts, we delve into the causal relationships behind experimental design, the mechanisms of action that drive efficacy, and the structure-activity relationships that inform future drug discovery efforts.

Introduction: The Strategic Importance of the Indol-2-one Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and clinically approved drugs. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. The indol-2-one (or oxindole) core, in particular, serves as the foundation for numerous potent therapeutic agents, especially in oncology.

The specific focus of this guide, the This compound moiety, introduces a critical element: the chloroacetyl group. This is not merely a substituent; it is a highly reactive electrophilic handle. Its presence transforms the parent molecule into a versatile intermediate for building diverse chemical libraries and, more importantly, allows it to function as a potential covalent inhibitor, capable of forming permanent bonds with target proteins. This feature is a key strategy in modern drug design for achieving high potency and overcoming drug resistance.

Synthesis and Derivatization

The construction of the core scaffold and its subsequent modification are pivotal to exploring its biological potential. The synthetic approach is designed for efficiency and to preserve the reactive nature of the chloroacetyl group for further functionalization.

Core Synthesis: The Friedel-Crafts Acylation Approach

The most direct method for introducing the chloroacetyl group at the C5 position of the 1-methyl-indol-2-one ring is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is reliable and well-documented for this class of compounds. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the chloroacetyl chloride acylating agent.

The causality behind this choice rests on the need to generate a highly electrophilic acylium ion that can overcome the moderate activation of the benzene ring portion of the indol-2-one. The reaction is typically performed in an inert solvent to prevent side reactions.

Experimental Protocol: General Synthesis of this compound

-

Catalyst Activation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 equivalents).

-

Solvent Addition: Add a suitable inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), and cool the mixture to 0°C in an ice bath.

-

Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 10-15 minutes.

-

Substrate Addition: Dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound.[2]

Derivatization Strategies: Leveraging the Reactive Handle

The true value of this scaffold lies in the reactivity of the α-chloro ketone. This site is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (amines, thiols, etc.) to generate a diverse library of derivatives. This strategy is fundamental to exploring the structure-activity relationship (SAR).

Caption: Workflow for synthesis, derivatization, and screening.

Potent Anticancer and Antiproliferative Activity

A significant body of research has demonstrated that indole-based compounds possess potent anticancer properties, often through the inhibition of protein kinases that are critical for cancer cell growth and survival. Derivatives of the 5-chloroacetyl-indol-2-one scaffold are being actively investigated as inhibitors of key oncogenic pathways.

Mechanism of Action: Targeting Oncogenic Tyrosine Kinases

Many cancers are driven by the aberrant activity of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF. The indole scaffold is an excellent "hinge-binding" motif, capable of anchoring a molecule in the ATP-binding pocket of these enzymes. The strategic placement of the chloroacetyl group allows for a two-pronged attack:

-

Reversible Binding: The core indole structure establishes initial, reversible binding interactions within the kinase's active site.

-

Covalent Inhibition: The electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine. This forms an irreversible covalent bond, permanently deactivating the enzyme. This mechanism can lead to superior potency and duration of action and can be effective against mutations that confer resistance to reversible inhibitors.

Caption: Inhibition of the EGFR signaling cascade by indol-2-one derivatives.

In Vitro Efficacy Data

Studies on related 5-chloro-indole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The data is typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) values.

| Compound Class | Cancer Cell Line | Activity Metric | Value (nM) | Reference |

| 5-chloro-indole-2-carboxylate | Multiple Lines | GI₅₀ | 29 - 78 | |

| 5-chloro-3-vinyl-indole-2-carboxamide | Multiple Lines | GI₅₀ | 29 - 47 | [3] |

| 5-chloro-indole-2-carboxamide | EGFR WT | IC₅₀ | 68 - 85 | [3] |

| 5-chloro-indole derivative | HCT116 (Colon) | EC₅₀ | 7100 | [4] |

This table summarizes data from closely related chloro-indole scaffolds to illustrate the potential of the class. Specific data for this compound derivatives would require targeted screening.

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.[3]

Antimicrobial and Anti-Biofilm Activity

Beyond oncology, chloro-indole derivatives have shown significant promise as antimicrobial agents. The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutics that act via mechanisms distinct from traditional antibiotics.

Mechanism of Action: Targeting Bacterial Virulence

Instead of directly killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic), a modern approach is to disarm them by inhibiting their virulence factors. Chloroindoles have been shown to be particularly effective in this regard. Studies on uropathogenic Escherichia coli (UPEC) have revealed that chloroindoles can:

-

Inhibit Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. Chloroindoles can disrupt the formation of these communities at sub-lethal concentrations.[5]

-

Reduce Motility: Bacterial motility (swarming and swimming) is essential for colonization and spreading infection. Chloroindoles have been shown to inhibit these processes.[5]

-

Downregulate Virulence Genes: Gene expression analysis has shown that chloroindoles can significantly reduce the expression of genes associated with adhesion, stress regulation, and toxin production.[5]

This anti-virulence strategy is compelling because it may exert less selective pressure for the development of resistance compared to traditional bactericidal agents.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

While the anti-virulence mechanism is key, these compounds also possess direct antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Chloroindoles | Uropathogenic E. coli | 75 | [5] |

| 1,2,3,5-substituted indoles | E. coli, P. aeruginosa | < 37.5 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The inherent reactivity of the chloroacetyl group is a strategic asset, enabling both the creation of diverse chemical libraries for screening and the rational design of potent covalent inhibitors.

Key Future Directions:

-

Kinase Selectivity Profiling: To minimize off-target effects, derivatives should be screened against a broad panel of kinases to determine their selectivity profile.

-

Anti-Resistance Studies: Covalent inhibitors should be tested against cancer cell lines known to harbor resistance mutations to existing non-covalent drugs.

-

Exploration of Other Therapeutic Areas: The scaffold's ability to interact with diverse proteins suggests potential applications in other areas, such as neurodegenerative diseases and inflammatory disorders.[7]

-

Pharmacokinetic Optimization: Lead compounds will require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are suitable for in vivo studies.

References

-

PrepChem.com. (2025-12-17). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Retrieved from [Link]

-

AURA. (2023-01-28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[7][8]. Retrieved from [Link]

- Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.

-

International Journal for Research in Applied Science & Engineering Technology. (2024-01-12). Synthesis and Evaluation of Novel Ester Derivative of PCMX for its Potential Antibacterial Activity. Retrieved from [Link]

-

National Institutes of Health. (2023-05-31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Retrieved from [Link]

-

PubMed. (2022-06-16). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Retrieved from [Link]

-

Bioscience Biotechnology Research Asia. (2022-12-10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Retrieved from [Link]

-

National Institutes of Health. (2021-05-20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

-

Chula Digital Collections. (2022-01-01). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]

-

The Austrian Journal of Technical and Natural Sciences. (2025-03-28). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl) acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. ijraset.com [ijraset.com]

- 8. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one: A Versatile Electrophilic Building Block for Modern Drug Discovery

Abstract: The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. This technical guide provides an in-depth analysis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate that combines the favorable biological interaction profile of the N-methylated oxindole ring with the synthetic versatility of a reactive chloroacetyl group. We will explore its synthesis, fundamental reactivity, and strategic application in the construction of targeted therapeutics, with a focus on the development of protein kinase inhibitors and apoptosis inducers. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into leveraging this powerful building block for next-generation drug discovery.

The 2-Oxindole: A Privileged Scaffold in Medicinal Chemistry

The indole ring system and its derivatives are cornerstones of medicinal chemistry, prized for their ability to mimic peptide structures and engage in key biological interactions such as hydrogen bonding and π-stacking. Among these, the 2-oxindole (or indolin-2-one) framework has emerged as a particularly fruitful scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, while the lactam functionality offers crucial hydrogen bond donor and acceptor sites.

This unique combination of features has made the oxindole core a staple in the design of inhibitors for various enzyme classes, most notably protein kinases.[1][2] Kinase inhibitors featuring the oxindole motif, such as the FDA-approved drug Sunitinib (Sutent®), effectively target the ATP-binding site, demonstrating the scaffold's clinical relevance.[3] The strategic value of this compound lies in its design as a ready-to-use electrophilic intermediate. The N-methylation prevents unwanted N-acylation side reactions and can enhance cell permeability, while the 5-chloroacetyl group provides a predictable and highly reactive site for synthetic elaboration, enabling the rapid generation of diverse chemical libraries.

Core Attributes of the Building Block

The utility of this compound stems from its distinct chemical properties and predictable reactivity.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | 5-(2-Chloro-acetyl)-1-methyl-1H-indolin-2-one | [4] |

| CAS Number | 118306-97-1 | [4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |

| Molecular Weight | 223.66 g/mol | [4] |

| Appearance | Light brown solid | [5] |

Reactivity Profile

The molecule's reactivity is dominated by the α-halo ketone functionality of the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the methylene carbon (-CH₂-) highly electrophilic and susceptible to nucleophilic attack. This makes the primary reaction pathway for this building block a classic Sₙ2 nucleophilic substitution, where the chloride ion serves as an excellent leaving group. This predictable reactivity is paramount for its role as a reliable building block in multi-step syntheses.

Caption: Key reactivity sites of the building block.

Synthesis of the Core Building Block: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-methyl-2-oxindole.[6] This classic electrophilic aromatic substitution reaction attaches the chloroacetyl group to the electron-rich aromatic ring of the oxindole.

Mechanism and Rationale

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[7] The AlCl₃ coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion electrophile (or a tightly-bound ion pair).[8] The oxindole ring, activated by the nitrogen atom, then acts as the nucleophile, attacking the acylium ion. Substitution occurs regioselectively at the C5 position, which is para to the activating nitrogen atom.

Friedel-Crafts acylation is preferred over its alkylation counterpart for several reasons:

-

No Rearrangements: The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[7]

-

No Poly-acylation: The product, an aryl ketone, is deactivated towards further substitution, preventing multiple additions.[9]

Caption: Workflow for Friedel-Crafts acylation synthesis.

Detailed Protocol 1: Synthesis of this compound

This protocol is adapted from analogous procedures for Friedel-Crafts acylation of substituted indoles and should be performed by trained chemists with appropriate safety precautions.[10]

Reagents & Materials:

-

1-Methyl-2-oxindole (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM. Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cold DCM with vigorous stirring. Causality Note: This reaction is exothermic. Slow addition is crucial to control the temperature and prevent runaway reactions.

-

Substrate Addition: Once the AlCl₃ is well-suspended, add 1-methyl-2-oxindole (dissolved in a minimal amount of anhydrous DCM) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Acylating Agent Addition: Add chloroacetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very slowly and carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and concentrated HCl. Causality Note: The quench is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with extreme caution.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Neutralization & Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality Note: The bicarbonate wash neutralizes any remaining acid.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the title compound.

Applications in the Synthesis of Bioactive Molecules

The synthetic power of this building block is realized in its reaction with a diverse range of nucleophiles to rapidly construct molecules with therapeutic potential.

Caption: General synthetic utility via nucleophilic substitution.

Case Study 1: Synthesis of Protein Kinase Inhibitors

A primary application is the synthesis of kinase inhibitors. The oxindole core acts as a scaffold that anchors the molecule in the ATP hinge region, while the side chain, introduced via the chloroacetyl linker, explores other pockets to achieve potency and selectivity.[3][11] Many potent kinase inhibitors incorporate nitrogen-containing heterocycles like piperazine, which can be readily attached to the building block.[12]

Detailed Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold This protocol describes the synthesis of 1-methyl-5-(2-(4-methylpiperazin-1-yl)acetyl)-1,3-dihydro-2H-indol-2-one, a scaffold common in kinase inhibitor design.[12]

Reagents & Materials:

-

This compound (1.0 eq)

-

1-Methylpiperazine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Water

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask, add this compound, DMF (or ACN), and potassium carbonate. Causality Note: K₂CO₃ is a non-nucleophilic base used to neutralize the HCl formed during the reaction, driving it to completion.

-

Nucleophile Addition: Add 1-methylpiperazine to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to yield the final compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Study 2: Synthesis of Apoptosis Inducers

Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins like Bcl-2. The oxindole scaffold has been used to develop molecules that inhibit these proteins.[13] By reacting 5-(chloroacetyl)-1-methyl-2-oxindole with various hydrazides or other aromatic amines, researchers have created novel conjugates that induce apoptosis in cancer cell lines.[13][14] The synthesis follows the same fundamental nucleophilic substitution pathway described above, highlighting the modularity of this approach.

| Derivative Class | Target(s) | Reported Activity | Reference(s) |

| Oxindole-Benzothiazole Hybrids | CDK2 | IC₅₀ = 0.20 - 0.70 µM | [11] |

| Isatin-Indole Conjugates | Bcl-2, Bcl-xL | IC₅₀ = 37 - 611 nM (vs. colon cancer cells) | [13] |

| Substituted Anilinoquinazolines | c-Src, Abl | Low nanomolar IC₅₀ | [12] |

| 3-Alkenyl-Oxindoles | VEGFR, FGFR1, RET | IC₅₀ = 0.117 - 1.287 µM | [2] |

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its predictable reactivity as an electrophile make it an exceptionally valuable building block. The combination of a biologically relevant oxindole core with a versatile chemical handle allows for the rapid and modular synthesis of compound libraries targeting a wide range of disease-related proteins.

Future applications will likely see this building block employed in:

-

Fragment-Based Drug Discovery (FBDD): Used to "grow" fragments that show weak binding to a target protein.

-

Covalent Inhibitor Design: The chloroacetyl group itself, or a derivative, could be tuned to act as a warhead for forming covalent bonds with specific residues (e.g., cysteine) in a target's active site.

-

Combinatorial Chemistry: Its robust reactivity makes it ideal for automated parallel synthesis and the generation of large, diverse libraries for high-throughput screening campaigns.

By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of this building block to design and synthesize the next generation of targeted therapeutics.

References

-

Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. Available at: [Link]

-

Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Taylor & Francis Online. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

-

Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

- Process for the manufacture of an indolinone derivative. Google Patents.

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scholars Literature. Available at: [Link]

-

Oxindole as starting material in organic synthesis. ResearchGate. Available at: [Link]

- Synthetic method of 5-chloro-1-indanone. Google Patents.

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][14] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]

- 5. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group on the Indole Ring

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of a chloroacetyl group onto this privileged heterocycle imparts a versatile chemical handle, unlocking a vast potential for molecular diversification. This reactive moiety, an electrophilic linchpin, allows for the covalent attachment of various functional groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity of chloroacetylindoles, focusing on the mechanistic underpinnings of their transformations. We will delve into the core principles of nucleophilic substitution, intramolecular cyclization, and modern cross-coupling strategies, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Chloroacetylindole Scaffold: Synthesis and Strategic Importance

The reactivity of a chloroacetyl group is fundamentally dictated by its point of attachment to the indole ring, most commonly at the N-1 or C-3 position. The synthetic routes to these isomers are distinct and leverage the inherent electronic properties of the indole nucleus.

Synthesis of 1-(Chloroacetyl)indole: N-Acylation

The most direct method for installing the chloroacetyl group on the indole nitrogen is through electrophilic substitution. In this reaction, the indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2]

The reaction is typically performed in the presence of a base. The choice of base is a critical experimental parameter that dictates the reaction mechanism and efficiency.

-

Acid Scavenging: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is commonly used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]

-

Deprotonation: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF) first deprotonates the indole nitrogen.[2][4] This generates a highly nucleophilic indolide anion, which then rapidly reacts with chloroacetyl chloride in a subsequent step, ensuring selective and efficient N-substitution.[2][4]

Caption: Synthetic pathway for 1-(chloroacetyl)indole via N-acylation.

Synthesis of 3-(Chloroacetyl)indole: C-Acylation

Friedel-Crafts type acylation is the predominant method for introducing the chloroacetyl group at the electron-rich C-3 position of the indole ring.[5] This reaction involves treating the indole with chloroacetyl chloride in the presence of a Lewis acid or under other conditions that promote electrophilic aromatic substitution.[5] The choice of catalyst and reaction conditions is crucial to avoid polymerization and control regioselectivity, especially in indoles with electron-withdrawing N-substituents.[5]

The Cornerstone of Reactivity: Nucleophilic Substitution

The most exploited reaction of the chloroacetyl group is its susceptibility to nucleophilic attack at the α-carbonyl carbon, proceeding via a standard SN2 mechanism.[2] This pathway allows for the displacement of the chloride leaving group and the formation of a new covalent bond, providing a robust method for diversification.

Caption: The SN2 mechanism for nucleophilic substitution.

This fundamental reactivity has been leveraged with a wide array of nucleophiles to generate extensive libraries of indole-based molecules for biological evaluation.[2]

Table 1: Representative Nucleophilic Substitution Reactions on Chloroacetylindoles

| Nucleophile Class | Nucleophile Example | Reagent(s) | Product Type | Reference |

| Amines | Secondary Amine (e.g., Morpholine) | Morpholine, K₂CO₃, Acetone | N-substituted 2-(indolyl)acetamide | [2][4] |

| Thiols | Thiophenol | Thiophenol, Base | Thioester | [2][4] |

| Hydrazines | Hydrazine Hydrate | NH₂NH₂·H₂O, Methanol | 2-(Indolyl)acetohydrazide | [3][6][7] |

| Cyanide | Potassium Cyanide | KCN, DMSO | 3-Cyanoacetyl indole | [8] |

Detailed Protocol: Synthesis of 1-(2-Morpholinoacetyl)indole

This protocol provides a self-validating system for the amination of 1-(chloroacetyl)indole, a common transformation in medicinal chemistry workflows.

Materials:

-

1-(Chloroacetyl)indole (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred suspension of anhydrous K₂CO₃ in acetone, add 1-(chloroacetyl)indole at room temperature.

-

Add morpholine dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for the SN2 reaction, while K₂CO₃ acts as a mild inorganic base to scavenge any trace acid and facilitate the reaction.

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure 1-(2-morpholinoacetyl)indole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Advanced Strategies: Intramolecular Cyclization